molecular formula C30H28F3N5O3S2 B11074425 2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11074425
M. Wt: 627.7 g/mol
InChI Key: DPTWKHKVOPHQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the thiadiazole and other substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, which can be catalyzed by agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings and thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions, often facilitated by halogenating agents or nucleophiles.

Scientific Research Applications

2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and thiadiazole-containing molecules. Compared to these, 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H28F3N5O3S2

Molecular Weight

627.7 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C30H28F3N5O3S2/c1-29(2)12-21-25(22(39)13-29)24(19-11-18(40-3)8-9-23(19)41-4)20(14-34)26(35)38(21)27-36-37-28(43-27)42-15-16-6-5-7-17(10-16)30(31,32)33/h5-11,24H,12-13,15,35H2,1-4H3

InChI Key

DPTWKHKVOPHQEH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)N)C#N)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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